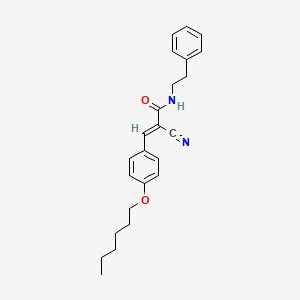

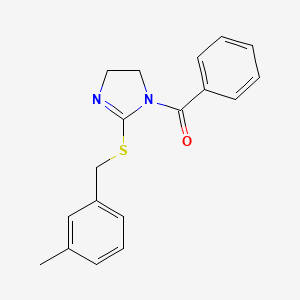

![molecular formula C13H18Cl2N2O B3010567 2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride CAS No. 1171517-89-7](/img/structure/B3010567.png)

2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone; hydrochloride" is a derivative of piperazine, a chemical structure that is commonly modified to create various pharmaceutical agents. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including their use in the treatment of diseases such as Schistosomiasis Japanica .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of substituted piperazines with various alkylating agents or electrophiles. For instance, α,ω-bis(1-substituted-4-piperazyl)alkanes hydrochlorides are prepared from 1-substituted piperazines and the corresponding α,ω-dibromo-alkanes in the presence of sodium bicarbonate . Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates in an ethereal solution . These methods could potentially be adapted for the synthesis of the compound , by choosing appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different properties. The structure of these compounds is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . The specific structure of "2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone; hydrochloride" would likely show characteristic peaks corresponding to the chloroethyl, ketone, and substituted phenyl groups.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles can lead to the formation of arylthiobenzazoles . This indicates that the piperazine moiety can participate in electrophilic substitution reactions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the piperazine ring. Hydrochloride salts of these compounds, for example, are typically more water-soluble, which can be advantageous for pharmaceutical applications . The presence of a chloroethyl group and a ketone in "2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone; hydrochloride" would affect its polarity and potentially its pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

Studies have demonstrated the potential of biphenyl moiety-linked aryl piperazine derivatives, which are structurally similar to 2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone hydrochloride, in exhibiting antipsychotic activity. These compounds have shown considerable anti-dopaminergic and anti-serotonergic activity, with some derivatives displaying a promising antipsychotic profile and lower potency for catalepsy induction, as per the research by Bhosale et al. (2014) in the European Journal of Medicinal Chemistry (Bhosale et al., 2014).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. These compounds, including derivatives of 2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone hydrochloride, showed promising antiproliferative agents against breast cancer cells, as reported by Yurttaş et al. (2014) in Bioorganic & Medicinal Chemistry (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

Research by Gan et al. (2010) in the Bulletin of The Korean Chemical Society shows that azole-containing piperazine derivatives, related to the chemical , exhibited moderate to significant antibacterial and antifungal activities in vitro, with some compounds displaying remarkable and broad-spectrum antimicrobial efficacy (Gan et al., 2010).

Eigenschaften

IUPAC Name |

2-chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c1-11-3-2-4-12(9-11)15-5-7-16(8-6-15)13(17)10-14;/h2-4,9H,5-8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPSGSSBSPETLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride | |

CAS RN |

1171517-89-7 |

Source

|

| Record name | 2-chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

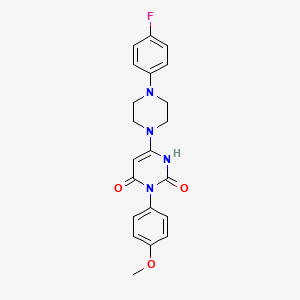

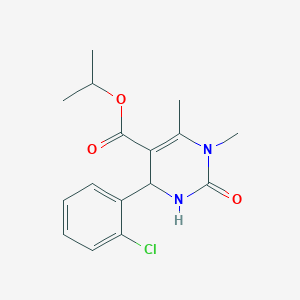

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

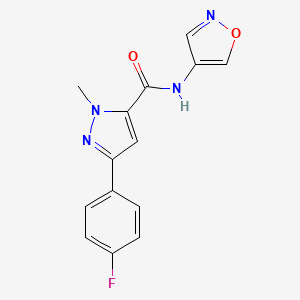

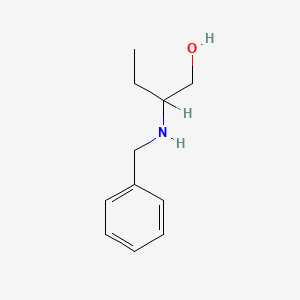

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)

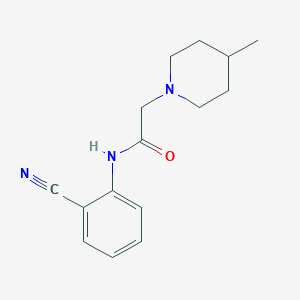

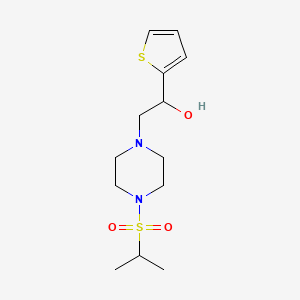

![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)

![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)